3-Azabicyclo[4.1.0]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-1-2-8-4-5(7)3-7/h5,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIITVVANFKGDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multiple steps. One common synthetic route starts with 4-hydroxymethyl pyridine, which undergoes a series of reactions to form tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This intermediate is then further functionalized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Functional Group Transformations
The carboxylic acid and amine groups enable diverse derivatization:
Esterification
Reacts with alcohols (e.g., methanol, t-butanol) under acidic catalysis (H₂SO₄) to form esters .
Example :
Amidation
-
Diphenylphosphoryl azide (DPPA)-mediated coupling : Forms tert-butoxycarbonyl (Boc)-protected amines .
-
Direct amide bond formation : Reacts with primary amines (e.g., benzylamine) via EDC/HOBt activation.
Decarboxylation Reactions
Controlled thermal or acidic decarboxylation removes CO₂ to yield azabicycloheptane derivatives:
| Conditions | Product | Application |
|---|---|---|
| Δ (150°C), toluene | 3-Azabicyclo[4.1.0]heptane | Intermediate for drug synthesis |
| H₂SO₄, 100°C | 6-Methylene-3-azabicyclo[4.1.0]heptane | Building block for heterocycles |
Quinolone Antibiotic Precursors
-
Couples with quinolone nuclei via Mitsunobu or SN2 reactions to form antibacterial agents .
-
Key reaction :
Lithium Aluminum Hydride (LiAlH₄) Reduction
Converts esters to alcohols:
(Yield: 78%) .
Stability and Reactivity Trends
-
pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Stable below 200°C; decomposes via ring-opening above 250°C.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research indicates that derivatives of 3-Azabicyclo[4.1.0]heptane exhibit potential as triple reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine transporters. A study highlighted the compound's excellent bioavailability and brain penetration, supporting its development as an antidepressant agent with significant efficacy in animal models .
1.2 Anti-inflammatory Properties
The compound has shown promise in treating inflammatory disorders such as asthma, eczema, and gastrointestinal diseases like Crohn's disease and ulcerative colitis. Its mechanism involves modulating inflammatory pathways, thus reducing symptoms associated with these conditions .
1.3 Neurological Applications
Due to its ability to penetrate the blood-brain barrier effectively, 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid is being investigated for its neuroprotective effects in conditions like multiple sclerosis and myocardial ischemia. These applications leverage the compound's capacity to influence neurotransmitter systems and reduce neuronal inflammation .
Synthesis and Derivatives
The synthesis of this compound has been explored extensively, leading to various derivatives with enhanced biological activity:
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane | Alkylation of precursor compounds | Potent triple reuptake inhibitor |
| 7-(1-amino-3-azabicyclo[3.1.0]hex-3-yl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Coupling reactions with naphthyridine frameworks | Antibacterial properties |
| 2-Cyano-3-azabicyclo[3.1.0]hexane | Cyclopropanation reactions | Neuroprotective effects |
Case Studies
Case Study 1: Depression Treatment
A study conducted on a series of azabicyclic compounds demonstrated that one derivative significantly reduced depressive symptoms in rat models when administered at varying doses over a two-week period. The results indicated a marked increase in serotonin levels in the prefrontal cortex, suggesting a mechanism similar to established antidepressants .
Case Study 2: Inflammatory Disorders
In a clinical trial assessing the efficacy of 3-Azabicyclo[4.1.0]heptane derivatives for treating eczema, patients reported a significant reduction in flare-ups after four weeks of treatment compared to a placebo group. The compound's anti-inflammatory action was attributed to its ability to inhibit pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclic Core Variations
Ring Size and Bridge Configuration
- 3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid :
Smaller bicyclo[3.1.0]hexane core with higher ring strain. Derivatives like ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate are intermediates in allosteric inhibitor synthesis (e.g., mutant IDH inhibitors) . The reduced ring size may limit steric accessibility compared to the [4.1.0] system. - 3-Azabicyclo[3.3.1]nonane-6-carboxylic Acid: Larger bicyclo[3.3.1]nonane scaffold with lower strain. Hydrolysis products exhibit monocyclic carboxylic acids, suggesting greater hydrolytic stability but less rigidity .
Functional Group Position
- 3-Azabicyclo[4.1.0]heptane-7-carboxylic Acid: Carboxylic acid at position 7 instead of 6.
Functional Group Modifications
Protective Groups
- cis-3-tert-Butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic Acid: Boc protection enhances solubility and stability during synthesis. The cis-isomer (C₁₂H₁₉NO₄, MW 241.28) is a key intermediate for further functionalization .
Salts and Esters
- Methyl 3-Azabicyclo[3.1.1]heptane-6-carboxylate: Esterified form (C₈H₁₃NO₂, MW 155.20) improves membrane permeability, serving as a prodrug precursor .
Biological Activity
3-Azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure, which contributes to its unique chemical properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
The molecular formula of this compound is C₇H₁₂NO₂, with a molecular weight of 144.18 g/mol. The compound's bicyclic framework, characterized by a seven-membered ring containing nitrogen, is significant for its biological interactions.
1. Binding Affinity and Interaction Studies
Preliminary studies have indicated that this compound exhibits interesting biological activities, particularly in its binding affinity to various biological targets, including enzymes and receptors. Modifications to its bicyclic structure can significantly influence these interaction profiles, suggesting potential for drug design and development.
2. Antibacterial Activity
Research has shown that related compounds within the azabicyclic family possess antibacterial properties. For instance, quinolone carboxylic acids modified with azabicyclo structures have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 1 summarizes the antibacterial activity of selected azabicyclo compounds:
| Compound Name | Target Bacteria | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| 3-Aminobicyclo[4.1.0]heptane | Escherichia coli | High |
| 6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane | Bacillus subtilis | Very High |
3. Enzyme Inhibition Studies
Enzyme inhibition assays are critical in evaluating the pharmacological potential of this compound. Studies have assessed its inhibition against various enzymes:
- Urease Inhibition : The compound has shown varying degrees of urease inhibition, which is important for treating conditions like urinary tract infections.
- Alpha-Amylase Inhibition : Initial findings suggest potential inhibitory effects on alpha-amylase, indicating possible applications in managing diabetes through carbohydrate metabolism regulation .
Case Study 1: Neuroactive Properties
A study focusing on derivatives of 3-Azabicyclo[4.1.0]heptane indicated excellent bioavailability and brain penetration, making it a candidate for neuroactive drug development. The pharmacophore model developed in this research highlighted the potential of these compounds as triple reuptake inhibitors for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) .
Case Study 2: Antioxidant Activity
Another investigation explored the antioxidant capabilities of derivatives of this compound using the DPPH radical scavenging method. Results indicated that certain modifications could enhance antioxidant activity significantly, showcasing the versatility of the azabicyclic framework in medicinal chemistry applications .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high yields and purity levels:
- Starting Material Preparation : Utilizing commercially available precursors.
- Cyclization Reaction : Employing specific reagents to facilitate the formation of the bicyclic structure.
- Functional Group Modifications : Introducing carboxylic acid groups through controlled reactions.
Q & A
Q. What are the key synthetic routes for 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid, and how can yield optimization be achieved?
A four-step divergent synthesis strategy has been reported, starting with tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, achieving a 38% overall yield. Key steps include cyclopropanation and functional group transformations. Yield optimization involves optimizing reaction conditions (e.g., temperature, catalysts) and purification methods, such as chromatography or crystallization, to minimize side products . For derivatives, short reaction sequences (1–3 steps) are employed, leveraging bifunctional building blocks like N-Boc-protected γ-amino acids .
Q. What analytical techniques are critical for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming bicyclic framework integrity and stereochemistry. Mass spectrometry (MS) validates molecular weight and purity, while X-ray crystallography resolves 3D conformational details for rigid sp³-hybridized structures . High-performance liquid chromatography (HPLC) monitors purity, especially for enantiomeric separation .
Q. How do physical properties (e.g., solubility, pKa) influence experimental design for this compound?
The compound’s solubility in polar solvents (e.g., DMSO, methanol) is critical for reaction planning, while its predicted pKa (~10.6) suggests stability under basic conditions. Density (1.117 g/cm³) and boiling point (215°C) inform solvent selection and distillation protocols. These properties guide formulation in pharmacological studies, such as buffer compatibility in bioassays .
Advanced Research Questions
Q. What challenges arise in enantioselective synthesis of this compound derivatives, and how are they addressed?
Enantioselective synthesis faces challenges in stereochemical control during cyclopropanation. Chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) are employed to direct stereochemistry. For example, photocycloaddition strategies using chiral templates can yield γ-aminobutyric acid analogues with defined stereocenters. Resolution via chiral HPLC or enzymatic kinetic resolution further purifies enantiomers .
Q. How does the bicyclic framework influence reactivity in ring-opening or functionalization reactions?
The strained cyclopropane ring enhances reactivity in ring-opening reactions. For instance, nucleophilic attack at the bridgehead carbon (C6) can yield linear amino acid derivatives. Functionalization at the hydroxymethyl group (C6) via oxidation or amidation introduces diverse substituents, enabling applications in peptide mimetics. Computational studies (DFT) predict regioselectivity trends, validated experimentally via trapping intermediates .
Q. What computational methods are used to model the conformational dynamics of this compound?
Q. How do structural modifications impact the pharmacological activity of this compound derivatives?
Substituents at C6 (e.g., fluoromethyl groups) enhance blood-brain barrier penetration for CNS targets. Metal complexes (e.g., Cr(III)) exhibit antibacterial activity by disrupting bacterial cell wall synthesis, as shown in MIC assays against Staphylococcus aureus. Structure-activity relationship (SAR) studies link sp³-hybridization and rigidity to improved target binding .
Q. What contradictions exist in reported synthetic yields or bioactivity data, and how are they resolved?
Discrepancies in yields (e.g., 38% vs. lower yields in alternative routes) arise from divergent purification protocols or starting material quality. Cross-validation using standardized analytical methods (e.g., HPLC purity checks) resolves these issues. Bioactivity contradictions (e.g., Cr(III) complex efficacy) are addressed by controlling metal-ligand stoichiometry and testing under consistent assay conditions .
Q. Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
